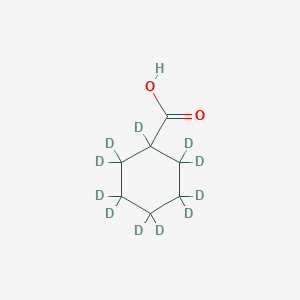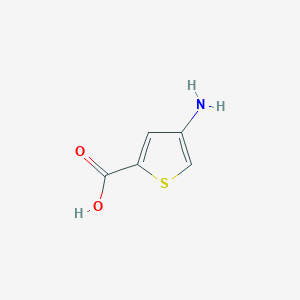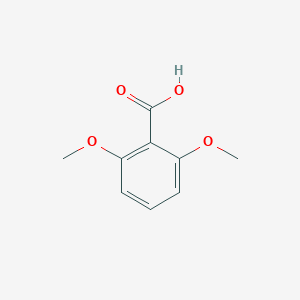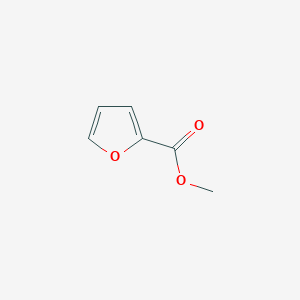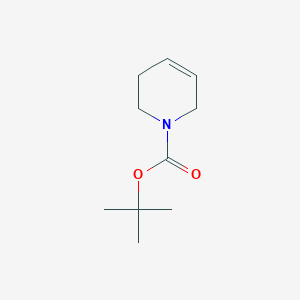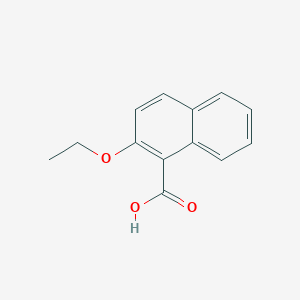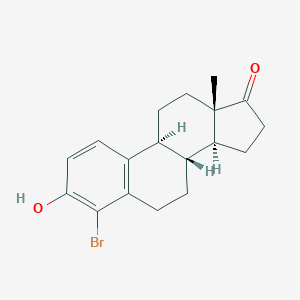
4-Bromoestrone
Overview
Description
4-Bromoestrone is a synthetic derivative of estrone, a naturally occurring estrogen hormone. It is characterized by the substitution of a bromine atom at the fourth position of the estrone molecule. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Mechanism of Action
Mode of Action
It can be inferred from related compounds that it may interact with certain enzymes and receptors, leading to changes in cellular biochemistry .
Biochemical Pathways
Given its structural similarity to estrone, it may influence pathways related to estrogen metabolism .
Pharmacokinetics
A related compound, estradiol, has been studied, and it was found that its exposure was over-predicted in response to a 4 mg oral dose .
Result of Action
It can be inferred from related compounds that it may have multiple modes of action, potentially influencing the biochemistry of cells .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromoestrone can be synthesized through the bromination of estrone. The process typically involves the use of bromine in the presence of a solvent such as chloroform, with a few drops of an ethanolic solution of hydrogen bromide as a reaction initiator . The reaction conditions are carefully controlled to ensure the selective bromination at the fourth position of the estrone molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromoestrone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form this compound derivatives or reduction to yield different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Products: Various substituted estrone derivatives.
Oxidation Products: 4-bromo-estrone derivatives with additional functional groups.
Reduction Products: Reduced forms of this compound.
Coupling Products: Biaryl compounds with potential biological activity.
Scientific Research Applications
4-Bromoestrone has diverse applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various biologically active compounds.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on biological systems.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for the synthesis of other pharmacologically active steroids.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
4-Bromoestradiol: Another brominated derivative of estradiol with similar but distinct biological activities.
4-Bromo-3-O-triflyl-estrone: A derivative used in chemoselective reactions.
16-Bromoepiandrosterone: A compound with different biological targets and applications.
Uniqueness: 4-Bromoestrone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other brominated steroids.
Properties
IUPAC Name |
(8R,9S,13S,14S)-4-bromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO2/c1-18-9-8-11-10-4-6-15(20)17(19)13(10)3-2-12(11)14(18)5-7-16(18)21/h4,6,11-12,14,20H,2-3,5,7-9H2,1H3/t11-,12-,14+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFVJAYQCZUYON-QDTBLXIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001251096 | |
| Record name | 4-Bromo-3-hydroxyestra-1,3,5(10)-trien-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001251096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630-82-6 | |
| Record name | 4-Bromo-3-hydroxyestra-1,3,5(10)-trien-17-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1630-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-hydroxyestra-1,3,5(10)-trien-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001251096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 4-bromoestrone compare to other A-ring substituted estrogens in terms of tumor inhibition?
A1: Research suggests that A-ring substituted estrogens can inhibit the growth of hormone-dependent tumors. While 4-nitroestrone and 4-aminoestrone demonstrate inhibitory effects potentially mediated through estrogen receptor binding, this compound does not share this characteristic []. Interestingly, A-ring substituted 3-deoxyestrogens, including 4-nitroestratrien-17 beta-ol and 4-aminoestratrien-17 beta-ol, exhibit significant inhibitory activity despite their inability to bind to estrogen receptors, suggesting alternative mechanisms of action [].
Q2: Can this compound be utilized as a starting material for the synthesis of other modified estrone derivatives?
A2: Yes, this compound serves as a valuable precursor in organic synthesis. For instance, it can be employed in Suzuki-Miyaura cross-coupling reactions with various arylboronic acids to yield 4-fluoroarylestrones []. Additionally, reacting this compound with benzeneseleninic anhydride and hexamethyldisilazane leads to the formation of the 2-phenylselenoimine derivative, which can be further transformed into other estrone analogs [].
Q3: Are there any studies on the three-dimensional structure of this compound?
A3: Yes, the crystal and molecular structures of this compound have been determined using X-ray crystallography, providing insights into its three-dimensional conformation [].
Q4: Have there been any computational studies exploring the electronic properties of this compound?
A4: Yes, computational chemistry methods have been employed to calculate pi-electronic charge densities and bond orders in this compound and 4-bromoestradiol, offering valuable information about its electronic structure and potential reactivity [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



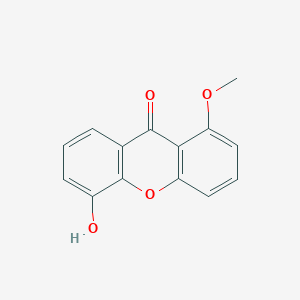
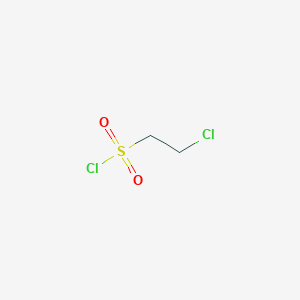
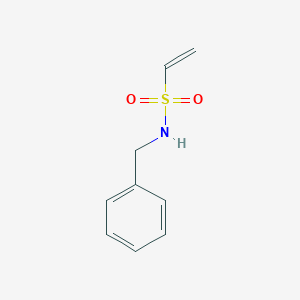
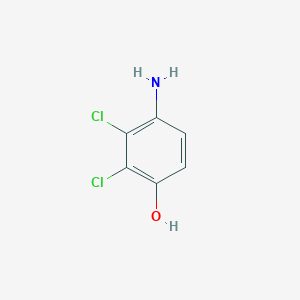
![4-[dichloro(4-oxopent-2-en-2-yloxy)stannyl]oxypent-3-en-2-one](/img/structure/B42500.png)

